molecular formula C23H22FN3O5S2 B3010540 N-(4-(5-(4-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851780-85-3

N-(4-(5-(4-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B3010540
CAS No.: 851780-85-3
M. Wt: 503.56
InChI Key: VFUUMAWAGNRMAT-UHFFFAOYSA-N
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Description

N-(4-(5-(4-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H22FN3O5S2 and its molecular weight is 503.56. The purity is usually 95%.
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Scientific Research Applications

Cytotoxicity and Carbonic Anhydrase Inhibitory Activities

Research has shown that derivatives similar to this compound, including polymethoxylated-pyrazoline benzene sulfonamides, exhibit cytotoxic activities on tumor and non-tumor cell lines. These derivatives also display inhibitory effects on carbonic anhydrase isoenzymes, highlighting their potential in therapeutic applications against cancer and conditions involving carbonic anhydrases. For instance, certain derivatives have shown significant selectivity and efficacy in cytotoxic assays, positioning them as potential lead molecules for further investigation in cancer research (Kucukoglu et al., 2016).

Antimicrobial and Antitubercular Potential

Novel benzene sulfonamide pyrazole oxadiazole derivatives, structurally related to the compound , have been synthesized and evaluated for their antimicrobial and antitubercular activities. Molecular docking studies have been employed to assess these compounds' potential as antitubercular agents, with some demonstrating promising activity against Mycobacterium tuberculosis. This research underlines the compound's versatility in addressing infectious diseases (Shingare et al., 2022).

Synthesis Techniques and Chemical Stability

A novel synthetic approach has been developed for the preparation of α-fluoro(disulfonyl)methane and its analogues, which are related to the core structure of the compound of interest. This synthesis showcases the utility of C–S bond-forming strategies in creating fluoromethylated organic molecules efficiently and selectively, demonstrating the compound's relevance in synthetic chemistry and materials science (Prakash et al., 2010).

Proton Exchange Membranes in Fuel Cells

Derivatives with sulfonamide groups, including those structurally similar to the compound, have been investigated for their potential as proton exchange membrane materials in fuel cell applications. Their high proton conductivity and thermal stability make them suitable candidates for use in fuel cells, indicating the compound's applicability in energy technologies (Kim et al., 2008).

Properties

IUPAC Name

N-[4-[3-(4-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O5S2/c1-32-20-11-13-21(14-12-20)34(30,31)27-23(17-3-7-18(24)8-4-17)15-22(25-27)16-5-9-19(10-6-16)26-33(2,28)29/h3-14,23,26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUUMAWAGNRMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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